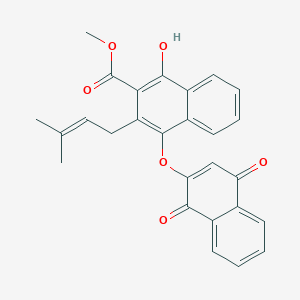

Rubioncolin C

Vue d'ensemble

Description

Rubioncolin C is a natural naphthohydroquinone dimer isolated from the roots and rhizomes of Rubia yunnanensis Diels, a traditional Chinese medicinal plant. This compound has garnered significant attention due to its distinctive chemical structure and intriguing bioactivities, particularly its potent antitumor properties .

Applications De Recherche Scientifique

Rubioncolin C has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound serves as a valuable compound for studying the chemical properties and reactivity of naphthohydroquinone dimers.

Biology: In biological research, this compound is used to investigate its effects on cellular processes, including apoptosis and autophagy.

Medicine: this compound has shown potent antitumor activity by inducing apoptotic and autophagic cell death in various cancer cell lines. .

Industry: This compound’s unique chemical structure and bioactivities make it a potential lead compound for the development of new therapeutic agents and industrial applications

Mécanisme D'action

Target of Action

Rubioncolin C, a natural naphthohydroquinone dimer isolated from Rubia yunnanensis, has shown potent antitumor activity . The primary targets of this compound are triple-negative breast cancer (TNBC) cells .

Mode of Action

This compound interacts with its targets by inducing ROS-mediated apoptotic and autophagic cell death . It suppresses the proliferation of TNBC cells in a time- and dose-dependent manner via regulating cell cycle .

Biochemical Pathways

This compound affects several biochemical pathways. It activates the MAPK signaling pathway and inhibits the mTOR/Akt/p70S6K and NF-κB signaling pathways . It also inhibits the TNF-α- and LPS-induced NF-κB activation upstream of the p65 protein .

Result of Action

The result of this compound’s action is the suppression of tumor growth through inducing apoptosis and autophagy and inactivating NF-κB in vivo . It also prevents LPS-induced endotoxin shock in vivo .

Analyse Biochimique

Biochemical Properties

Rubioncolin C interacts with various enzymes, proteins, and other biomolecules. It inhibits the Akt/mTOR/P70S6K signaling pathway in HCT116 and HepG2 cells . It also inhibits the TNF-α- and LPS-induced NF-κB activation upstream of the p65 protein .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the growth of cancer cell lines with IC 50 values between 1.14 and 9.93 μM . It induces apoptotic and autophagic cell death .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It induces apoptotic and autophagic cell death and inhibits the Akt/mTOR/P70S6K signaling pathway . It also inhibits the TNF-α- and LPS-induced NF-κB activation .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to inhibit the growth of cancer cell lines

Metabolic Pathways

This compound is involved in various metabolic pathways. It inhibits the Akt/mTOR/P70S6K signaling pathway

Méthodes De Préparation

Rubioncolin C is typically isolated from Rubia yunnanensis through a series of extraction and isolation procedures. The roots and rhizomes of the plant are first dried and powdered. The powdered material is then subjected to solvent extraction using organic solvents such as methanol or ethanol. The extract is concentrated and subjected to chromatographic techniques, such as column chromatography, to isolate this compound .

Analyse Des Réactions Chimiques

Rubioncolin C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction of this compound can yield hydroquinone derivatives. Reducing agents such as sodium borohydride are commonly used.

Substitution: This compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents such as halogens or nitro groups can be introduced into the aromatic ring

Comparaison Avec Des Composés Similaires

Rubioncolin C is unique among naphthohydroquinone dimers due to its potent antitumor activity and distinctive chemical structure. Similar compounds include:

Mitoxantrone: A synthetic anthraquinone derivative used in cancer therapy.

Idebenone: A synthetic benzoquinone derivative used for neuroprotective effects.

Atovaquone: A synthetic naphthoquinone derivative used as an antimalarial and antipneumonia agent

This compound stands out due to its natural origin and its ability to induce both apoptotic and autophagic cell death, making it a promising candidate for further research and development in cancer therapy .

Propriétés

IUPAC Name |

methyl 4-(1,4-dioxonaphthalen-2-yl)oxy-1-hydroxy-3-(3-methylbut-2-enyl)naphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22O6/c1-15(2)12-13-20-23(27(31)32-3)25(30)18-10-6-7-11-19(18)26(20)33-22-14-21(28)16-8-4-5-9-17(16)24(22)29/h4-12,14,30H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERDSCMBQADHGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=CC=CC=C2C(=C1C(=O)OC)O)OC3=CC(=O)C4=CC=CC=C4C3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

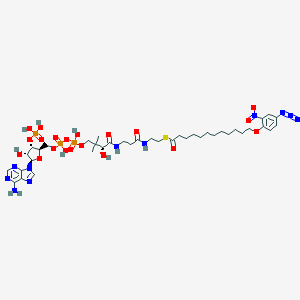

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

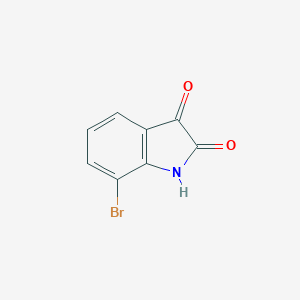

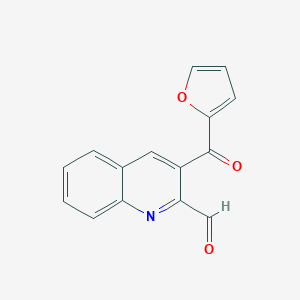

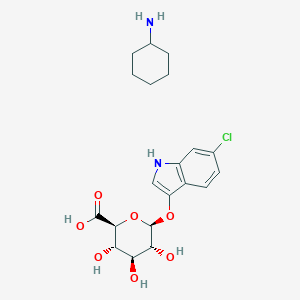

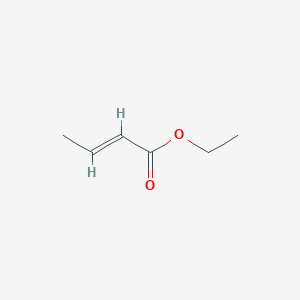

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid](/img/structure/B152671.png)

![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)

![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid](/img/structure/B152680.png)